Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1575819-15-6
VCID: VC18728583
InChI: InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-6-7-12(11-18)17-13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3
SMILES:
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol

Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate

CAS No.: 1575819-15-6

Cat. No.: VC18728583

Molecular Formula: C16H23N3O4

Molecular Weight: 321.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate - 1575819-15-6

Specification

CAS No. 1575819-15-6
Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
IUPAC Name tert-butyl 3-(2-nitroanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-6-7-12(11-18)17-13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3
Standard InChI Key HWFZPPRPWREWJO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The molecular formula of tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is C₁₆H₂₁N₃O₄, with a molecular weight of 319.36 g/mol. Key structural features include:

  • A piperidine ring serving as the central scaffold.

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, which enhances solubility and stabilizes the amine during synthetic modifications.

  • A 2-nitrophenylamino substituent at the 3-position, introducing electron-withdrawing nitro functionality that influences reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₂₁N₃O₄
Molecular Weight319.36 g/mol
Boiling PointEstimated 420–450°C (decomposes)
SolubilitySoluble in DCM, THF; sparingly in water
StabilitySensitive to strong acids/bases; store at 2–8°C

The nitro group at the phenyl ring’s 2-position imposes steric hindrance and electronic effects, directing regioselectivity in subsequent reactions such as reductions or nucleophilic substitutions .

Synthesis and Optimization Strategies

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Piperidine Functionalization: Boc protection of piperidine’s 1-amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP).

  • Introduction of 2-Nitrophenylamino Group: Nucleophilic aromatic substitution (SNAr) between 3-aminopiperidine and 1-fluoro-2-nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Critical Reaction Conditions:

  • Temperature: 80°C for SNAr to overcome activation energy.

  • Catalyst: Triethylamine (TEA) enhances nucleophilicity of the piperidine amine.

  • Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yield from 65% to 82%.

Table 2: Synthetic Yield Comparison

MethodTime (h)Yield (%)Purity (%)
Conventional Heating126590
Microwave-Assisted28295

Chemical Reactivity and Functionalization

Reduction of Nitro Group

The 2-nitrophenyl moiety undergoes catalytic hydrogenation (H₂/Pd-C) to yield tert-butyl 3-[(2-aminophenyl)amino]piperidine-1-carboxylate, a precursor for heterocyclic compounds like benzimidazoles.

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, regenerating the primary amine for further derivatization (e.g., acylations, Suzuki couplings).

Electrophilic Substitution

The electron-deficient nitro group directs electrophilic substitution (e.g., nitration, sulfonation) to the phenyl ring’s 4- and 6-positions, enabling functional diversity .

Biological and Industrial Applications

Pharmaceutical Intermediates

Piperidine derivatives are central to drugs targeting neurological disorders (e.g., donepezil analogs). The nitro group’s conversion to an amine allows the synthesis of bioactive molecules with improved blood-brain barrier permeability.

Materials Science

The compound’s aromatic nitro group participates in polymerization reactions, forming conductive polymers for organic electronics .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 4H, piperidine), 6.80–8.20 (m, 4H, aryl).

    • ¹³C NMR: δ 28.4 (Boc CH₃), 80.1 (Boc C-O), 155.2 (carbamate C=O) .

  • LC-MS: [M+H]⁺ peak at m/z 320.2 confirms molecular weight.

Challenges and Future Directions

Current limitations include moderate yields in SNAr reactions and sensitivity to moisture. Future work should explore:

  • Continuous-Flow Synthesis: To enhance scalability and reproducibility.

  • Computational Modeling: Predicting regioselectivity in electrophilic substitutions using DFT calculations.

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